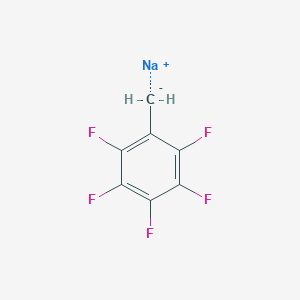
Sodium (pentafluorophenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (pentafluorophenyl)methanide is an organometallic compound that features a sodium cation and a pentafluorophenylmethanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (pentafluorophenyl)methanide can be synthesized through a metathesis reaction involving sodium hydride and pentafluorobenzene. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6F5CH2Cl+NaH→C6F5CH2Na+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium (pentafluorophenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation or hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield pentafluorophenylmethane derivatives.
Scientific Research Applications
Sodium (pentafluorophenyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing the pentafluorophenyl group.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which sodium (pentafluorophenyl)methanide exerts its effects involves its role as a nucleophile. The pentafluorophenylmethanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The sodium cation typically acts as a counterion, stabilizing the anionic species.
Comparison with Similar Compounds
Similar Compounds
- Sodium (pentafluorophenyl)borate
- Sodium (pentafluorophenyl)phenoxide
- Sodium (pentafluorophenyl)amide
Uniqueness
Sodium (pentafluorophenyl)methanide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity
Properties
CAS No. |
62781-72-0 |
|---|---|
Molecular Formula |
C7H2F5Na |
Molecular Weight |
204.07 g/mol |
IUPAC Name |
sodium;1,2,3,4,5-pentafluoro-6-methanidylbenzene |
InChI |
InChI=1S/C7H2F5.Na/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h1H2;/q-1;+1 |
InChI Key |
DNOPANDTOVEMGW-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















